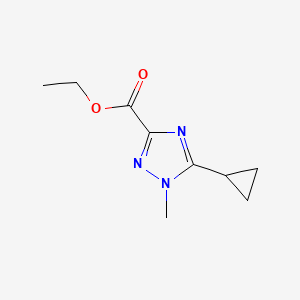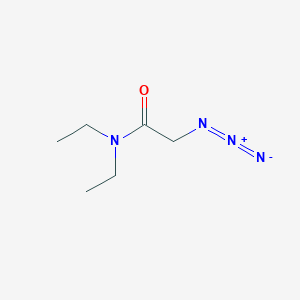
5-环丙基-1-甲基-1H-1,2,4-三唑-3-羧酸乙酯
描述
“Ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate” is a chemical compound that belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as Methyl-1H-1,2,4-triazole-3-carboxylate, can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Molecular Structure Analysis
The molecular structure of this compound is likely to be non-planar due to the presence of the cyclopropyl and ethyl groups attached to the triazole ring. The triazole ring itself is a five-membered ring containing three nitrogen atoms and two carbon atoms .科学研究应用
结构分析和分子相互作用
对类似化合物的研究,例如1-(1-甲基-4-硝基-1H-咪唑-5-基)-1H-1,2,3-三唑-4-羧酸乙酯,揭示了分子结构和相互作用的见解。这些化合物显示出非平面分子结构,并在三唑环内表现出有趣的π-电子密度离域模式。此类结构见解对于理解这些化合物的分子行为和潜在应用至关重要(Boechat等,2016)。
合成和有机化学
已经探索了5-取代乙基1,2,4-三唑-3-羧酸酯的有效合成,包括类似于5-环丙基-1-甲基-1H-1,2,4-三唑-3-羧酸乙酯的化合物。这些化合物是有机合成中的重要组成部分,为各种结构复杂且功能多样的分子提供了途径(Khomenko等,2016)。
在配位化学中的应用
具有类似于5-环丙基-1-甲基-1H-1,2,4-三唑-3-羧酸乙酯结构的化合物已被用于构建金属有机框架(MOF)。这些骨架表现出不同的结构和性质,受配体异构体的异构效应影响。此类研究对于开发具有特定性质的材料以用于催化、储气和分离至关重要(Cisterna等,2018)。
作用机制
Target of Action
It’s worth noting that compounds containing the 1,2,4-triazole nucleus have been found in many important synthetic drug molecules and have shown to bind with high affinity to multiple receptors .
Mode of Action
1,2,4-triazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds may interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,2,4-triazole derivatives , it can be inferred that these compounds may affect multiple biochemical pathways and their downstream effects.
Result of Action
The broad spectrum of biological activities associated with 1,2,4-triazole derivatives suggests that these compounds may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
Ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound interacts with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. The nature of these interactions typically involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity and reducing the production of pro-inflammatory mediators .
Cellular Effects
Ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation. By inhibiting this pathway, ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate can reduce the expression of genes involved in the inflammatory response .
Molecular Mechanism
The molecular mechanism of action of ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate involves its binding interactions with biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it may degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and reduce inflammation without causing significant adverse effects. At high doses, ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a dosage range within which the compound is both effective and safe .
Metabolic Pathways
Ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion. The compound can also affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
Ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
属性
IUPAC Name |
ethyl 5-cyclopropyl-1-methyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-3-14-9(13)7-10-8(6-4-5-6)12(2)11-7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPPWYMOFBPNOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)C2CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339119-58-2 | |
| Record name | ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[1-(3,4-Dimethylphenyl)cyclobutyl]methanamine](/img/structure/B1373977.png)
![2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid](/img/structure/B1373978.png)

![{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine](/img/structure/B1373983.png)

![1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol](/img/structure/B1373985.png)




